(E)-4-(4-Hydroxystyryl)pyridine
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Overview
Description
(E)-4-(4-Hydroxystyryl)pyridine is an organic compound that belongs to the class of styryl pyridines It is characterized by the presence of a hydroxyl group attached to the styryl moiety, which is conjugated to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Hydroxystyryl)pyridine typically involves the use of transaminase enzymes. A notable method includes a transaminase-mediated aldol reaction, where the enzyme Chromobacterium violaceum transaminase (Cv TAm) is used. This enzyme exhibits aldolase reactivity, allowing the formation of hydroxystyryl pyridine products through enzyme cascades .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing enzyme cascades for large-scale synthesis. The use of one-pot multi-step enzyme cascades incorporating tyrosinase, tyrosine decarboxylase, and Cv TAm has shown promise in producing complex styryl pyridines .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Hydroxystyryl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the styryl moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products Formed
Oxidation: Formation of 4-(4-oxostyryl)pyridine.
Reduction: Formation of 4-(4-hydroxyethyl)pyridine.
Substitution: Formation of various substituted styryl pyridines depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties and as a modulator of biological pathways.
Mechanism of Action
The mechanism of action of (E)-4-(4-Hydroxystyryl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of VEGF from HT-29 cells and affect the expression of telomerase-related genes such as hTERT and c-Myc . The compound’s effects are mediated through its ability to interact with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Structurally related to (E)-4-(4-Hydroxystyryl)pyridine, resveratrol is a well-known polyphenol with antioxidant properties.
4-(4-Methoxystyryl)pyridine: Similar in structure but with a methoxy group instead of a hydroxyl group.
4-(4-Aminostyryl)pyridine: Contains an amino group in place of the hydroxyl group.
Uniqueness
This compound is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo enzyme-mediated reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSWYXAQUBELKN-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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